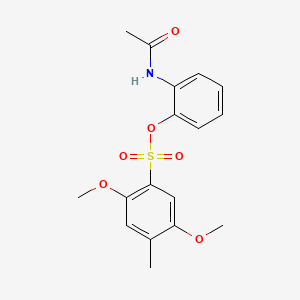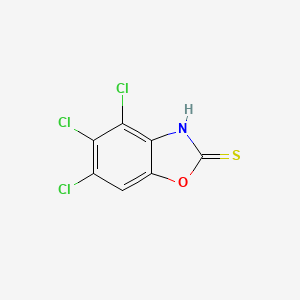![molecular formula C20H18N6O5S B13380122 2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B13380122.png)
2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(2,4-dihydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a benzylidene acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under specific conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid.
Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction, where an allyl halide reacts with the triazole derivative.
Formation of the Benzylidene Acetohydrazide Moiety: This step involves the condensation of acetohydrazide with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,4-dihydroxybenzylidene)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells through specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as the apoptotic pathway in cancer cells, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- **2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- **2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-[(4-allyl-5-{3-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,4-dihydroxybenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and benzylidene acetohydrazide moieties enhances its potential as a multifunctional compound in various applications.
Propriétés
Formule moléculaire |
C20H18N6O5S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18N6O5S/c1-2-8-25-19(13-4-3-5-15(9-13)26(30)31)23-24-20(25)32-12-18(29)22-21-11-14-6-7-16(27)10-17(14)28/h2-7,9-11,27-28H,1,8,12H2,(H,22,29)/b21-11+ |
Clé InChI |
MBYVRFCDAFWZBW-SRZZPIQSSA-N |
SMILES isomérique |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-hydroxybenzylidene)-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13380058.png)
![(5Z)-2-(4-chloro-2-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380063.png)
![1-allyl-3-butyl-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13380074.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13380076.png)
![6-methyl-2-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4(3H)-pyrimidinone](/img/structure/B13380079.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13380082.png)

![N-(2-{2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}-2-oxoethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B13380095.png)

![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380108.png)
![4-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B13380110.png)
![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-oxo-3-{2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B13380113.png)

![Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13380119.png)
